molecular formula C13H15ClN4O B11201019 N-butyl-1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide

N-butyl-1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11201019
M. Wt: 278.74 g/mol
InChI Key: HQYWRWRTNOOKNA-UHFFFAOYSA-N
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Description

N-butyl-1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper(I) ions (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition). The general synthetic route can be summarized as follows:

    Preparation of Azide: The azide precursor is synthesized by reacting 2-chlorobenzyl chloride with sodium azide in an appropriate solvent.

    Preparation of Alkyne: The alkyne precursor is synthesized by reacting butylamine with propargyl bromide.

    Cycloaddition Reaction: The azide and alkyne precursors are then reacted in the presence of a copper(I) catalyst to form the triazole ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The reaction conditions would be optimized for yield and purity, and the process would be scaled up using industrial reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-butyl-1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

N-butyl-1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, and anticancer agent.

    Agriculture: It can be used as a fungicide or pesticide due to its ability to inhibit the growth of certain pathogens.

    Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-butyl-1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes or proteins essential for the survival of pathogens. The triazole ring can interact with the active site of enzymes, leading to the inhibition of their activity. This interaction can disrupt essential biological pathways, leading to the death of the pathogen.

Comparison with Similar Compounds

Similar Compounds

    Fluoroimidazoles: These compounds also contain a heterocyclic ring with nitrogen atoms and have similar biological activities.

    Benzimidazoles: Another class of heterocyclic compounds with applications in medicinal chemistry.

    1,4-Dihydropyridines: Known for their pharmaceutical applications, particularly as calcium channel blockers.

Uniqueness

N-butyl-1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern and the presence of the triazole ring. This structure imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H15ClN4O

Molecular Weight

278.74 g/mol

IUPAC Name

N-butyl-1-(2-chlorophenyl)triazole-4-carboxamide

InChI

InChI=1S/C13H15ClN4O/c1-2-3-8-15-13(19)11-9-18(17-16-11)12-7-5-4-6-10(12)14/h4-7,9H,2-3,8H2,1H3,(H,15,19)

InChI Key

HQYWRWRTNOOKNA-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CN(N=N1)C2=CC=CC=C2Cl

Origin of Product

United States

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